molecular formula C14H13NO2 B584959 Iminostilbene-10,11-dihydrodiol CAS No. 56211-73-5

Iminostilbene-10,11-dihydrodiol

Cat. No.: B584959
CAS No.: 56211-73-5
M. Wt: 227.263
InChI Key: HMSCHZCENLAZOX-OKILXGFUSA-N
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Description

Iminostilbene-10,11-dihydrodiol, also known as (10R,11S)-10,11-dihydro-5H-dibenzo[b,f]azepine-10,11-diol, is an organic compound with the molecular formula C14H13NO2. This compound is a derivative of iminostilbene, featuring hydroxyl groups at the 10 and 11 positions of the dibenzoazepine structure. It is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iminostilbene-10,11-dihydrodiol typically involves the hydroxylation of iminostilbene. One common method is the catalytic hydrogenation of iminostilbene in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions. The reaction is carried out in a solvent like ethanol or methanol, with hydrogen gas as the reducing agent.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process starting from iminodibenzyl. The process involves catalytic dehydrogenation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of recyclable solvents and catalysts is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Iminostilbene-10,11-dihydrodiol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to iminostilbene under appropriate conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Regeneration of iminostilbene.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Iminostilbene-10,11-dihydrodiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Iminostilbene-10,11-dihydrodiol involves its interaction with molecular targets such as voltage-gated sodium channels. By modulating these channels, the compound can stabilize hyperexcited neurons and suppress the propagation of excitatory impulses. This mechanism is similar to that of its derivatives, carbamazepine and oxcarbazepine, which are used as anticonvulsants .

Comparison with Similar Compounds

    Carbamazepine: A carbamylated derivative of iminostilbene, used as an anticonvulsant and mood stabilizer.

    Oxcarbazepine: A keto analog of carbamazepine with similar therapeutic effects.

Uniqueness: Iminostilbene-10,11-dihydrodiol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Unlike its derivatives, it is primarily used as an intermediate in the synthesis of other pharmacologically active compounds .

Properties

IUPAC Name

(5S,6R)-6,11-dihydro-5H-benzo[b][1]benzazepine-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,13-17H/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSCHZCENLAZOX-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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